molecular formula C14H20O4 B8385824 1,3-Diacetyloxyadamantane

1,3-Diacetyloxyadamantane

Cat. No.: B8385824
M. Wt: 252.31 g/mol
InChI Key: PFQLYOIUXIEHQE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1,3-Diacetyloxyadamantane is a derivative of adamantane, a polycyclic hydrocarbon with a unique cage-like structure. This compound is characterized by the presence of two acetoxy groups attached to the 1 and 3 positions of the adamantane skeleton. The adamantane core is known for its rigidity and stability, making its derivatives valuable in various fields of research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

1,3-Diacetyloxyadamantane can be synthesized through the acetylation of 1,3-dihydroxyadamantane. The reaction typically involves the use of acetic anhydride as the acetylating agent and a catalyst such as pyridine. The reaction is carried out under reflux conditions to ensure complete acetylation of the hydroxyl groups.

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale acetylation reactions similar to those used in laboratory settings. The process may be optimized for higher yields and purity through the use of advanced catalytic systems and continuous flow reactors.

Chemical Reactions Analysis

Types of Reactions

1,3-Diacetyloxyadamantane undergoes various chemical reactions, including:

    Hydrolysis: The acetoxy groups can be hydrolyzed to yield 1,3-dihydroxyadamantane.

    Substitution: The acetoxy groups can be replaced by other functional groups through nucleophilic substitution reactions.

    Oxidation: The adamantane core can be oxidized under specific conditions to introduce additional functional groups.

Common Reagents and Conditions

    Hydrolysis: Acidic or basic conditions can be used to hydrolyze the acetoxy groups.

    Substitution: Nucleophiles such as amines or thiols can be used to replace the acetoxy groups.

    Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide can be used to oxidize the adamantane core.

Major Products Formed

    Hydrolysis: 1,3-Dihydroxyadamantane

    Substitution: Various 1,3-disubstituted adamantane derivatives

    Oxidation: Oxidized adamantane derivatives with additional functional groups

Scientific Research Applications

1,3-Diacetyloxyadamantane has several applications in scientific research:

    Chemistry: It serves as a precursor for the synthesis of other adamantane derivatives, which are used in the development of new materials and catalysts.

    Biology: Adamantane derivatives are studied for their potential antiviral and antibacterial properties.

    Medicine: Some adamantane derivatives are used in the development of drugs for treating neurological disorders and viral infections.

    Industry: The unique structure of adamantane derivatives makes them valuable in the production of high-performance polymers and coatings.

Mechanism of Action

The mechanism of action of 1,3-Diacetyloxyadamantane is primarily related to its ability to undergo hydrolysis and substitution reactions. The acetoxy groups can be hydrolyzed to form hydroxyl groups, which can then participate in further chemical reactions. The adamantane core provides a stable and rigid framework that can enhance the stability and efficacy of the resulting compounds.

Comparison with Similar Compounds

Similar Compounds

    1,3-Dihydroxyadamantane: The hydrolyzed form of 1,3-Diacetyloxyadamantane.

    1,3-Dihalogenoadamantane: Compounds with halogen atoms instead of acetoxy groups.

    1,3-Diaminoadamantane: Compounds with amino groups instead of acetoxy groups.

Uniqueness

This compound is unique due to the presence of acetoxy groups, which can be easily hydrolyzed or substituted, providing a versatile platform for the synthesis of various derivatives. The adamantane core adds to its stability and rigidity, making it a valuable compound in research and industrial applications.

Properties

Molecular Formula

C14H20O4

Molecular Weight

252.31 g/mol

IUPAC Name

(3-acetyloxy-1-adamantyl) acetate

InChI

InChI=1S/C14H20O4/c1-9(15)17-13-4-11-3-12(5-13)7-14(6-11,8-13)18-10(2)16/h11-12H,3-8H2,1-2H3

InChI Key

PFQLYOIUXIEHQE-UHFFFAOYSA-N

Canonical SMILES

CC(=O)OC12CC3CC(C1)CC(C3)(C2)OC(=O)C

Origin of Product

United States

Synthesis routes and methods

Procedure details

A mixture of 10 mmole of adamantane, 1 mmole of NHPI, 0.05 mmole of cobalt(II) acetylacetonato (Co(AA)2) and 25 mL of acetic acid was stirred for 6 hours at 75° C. under an oxygen atmosphere to give 1-acetyloxyadamantane and 1,3-diacetyloxyadamantane.
Quantity
10 mmol
Type
reactant
Reaction Step One
[Compound]
Name
Co(AA)2
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
25 mL
Type
reactant
Reaction Step One
Quantity
0.05 mmol
Type
catalyst
Reaction Step One

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